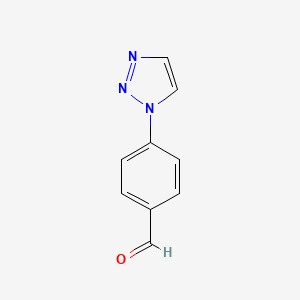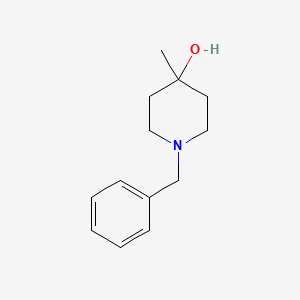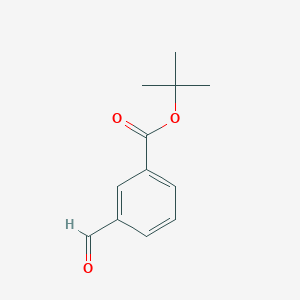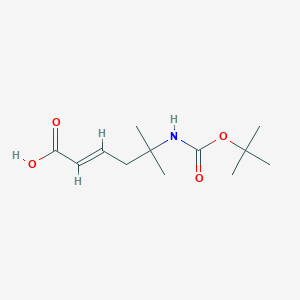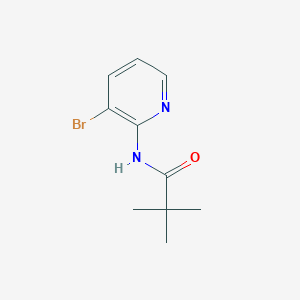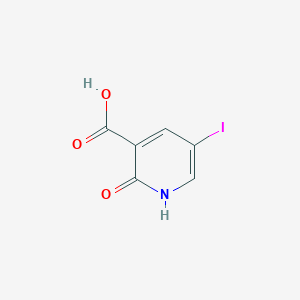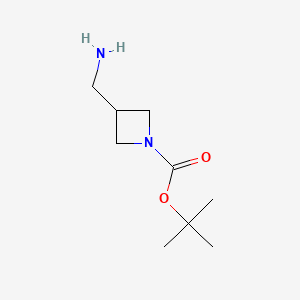
1-Boc-3-(Aminomethyl)azetidin
Übersicht
Beschreibung
1-Boc-3-(Aminomethyl)azetidine is an organic compound belonging to the class of azetidines. It is a cyclic amine with a four-membered ring containing three carbon atoms and one nitrogen atom. The compound is a colourless solid that is soluble in most organic solvents. It is used as a reagent in organic synthesis, as a ligand for metal complexes, and as a building block for other compounds. It is also used as a precursor for the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
“1-Boc-3-(Aminomethyl)azetidin” wird als heterocyclischer Baustein in der chemischen Synthese verwendet . Heterocyclische Verbindungen werden aufgrund ihrer vielfältigen chemischen Eigenschaften in vielen Bereichen eingesetzt, darunter die Wirkstoffforschung.
Pharmazeutische Zwischenprodukte
Diese Verbindung wird als pharmazeutisches Zwischenprodukt verwendet . Pharmazeutische Zwischenprodukte sind Verbindungen, die bei der Herstellung von pharmazeutischen Wirkstoffen verwendet werden.
Synthese von Azaspiroverbindungen
Es wurde als Vorläufer bei der Synthese von Azaspiro[3.4]octanen verwendet . Azaspiroverbindungen sind eine Klasse organischer Verbindungen, die eine spirocyclische Struktur enthalten und häufig in der pharmazeutischen Chemie verwendet werden.
Aza-Michael-Additionsreaktionen
In der synthetischen Chemie wurde diese Verbindung in Aza-Michael-Additionsreaktionen eingesetzt . Diese Art von Reaktion ist eine nützliche Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen, die in vielen biologisch aktiven Molekülen vorkommen.
Synthese von heterocyclischen Aminosäurederivaten
Die Verbindung wurde bei der Synthese neuer heterocyclischer Aminosäurederivate verwendet, die Azetidin- und Oxetanringe enthalten . Diese Derivate können verschiedene Anwendungen in der pharmazeutischen Chemie und im Wirkstoffdesign haben.
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Es wurde in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Art von Reaktion wird in der organischen Chemie häufig zur Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Polymere.
Safety and Hazards
Zukünftige Richtungen
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .
Wirkmechanismus
Target of Action
1-Boc-3-(Aminomethyl)azetidine, also known as Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, is a significant organic synthesis intermediate . It is widely used in organic synthesis as an amine protecting group . .
Mode of Action
The compound interacts with its targets by introducing the Boc protecting group, which can protect the reactivity of the amine group, providing more selectivity in synthesis
Action Environment
The compound is sensitive to air . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
1-Boc-3-(Aminomethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the formation of enzyme-substrate complexes. These interactions are crucial for the catalytic activity of the enzymes and the overall biochemical reaction .
Cellular Effects
1-Boc-3-(Aminomethyl)azetidine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of certain genes by interacting with transcription factors or other regulatory proteins. These changes in gene expression can have significant effects on cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-(Aminomethyl)azetidine involves several key steps. The compound can bind to specific biomolecules, such as enzymes or receptors, through covalent or non-covalent interactions. These binding interactions can lead to the inhibition or activation of the target biomolecules, resulting in changes in their activity. For instance, 1-Boc-3-(Aminomethyl)azetidine may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by binding to its ligand-binding domain, triggering downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-(Aminomethyl)azetidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-3-(Aminomethyl)azetidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Boc-3-(Aminomethyl)azetidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-Boc-3-(Aminomethyl)azetidine may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
1-Boc-3-(Aminomethyl)azetidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-Boc-3-(Aminomethyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 1-Boc-3-(Aminomethyl)azetidine can influence its activity and function, as its concentration in specific tissues or organelles may determine its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Boc-3-(Aminomethyl)azetidine is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJPKMUFBHSIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443372 | |
| Record name | 1-Boc-3-(Aminomethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325775-44-8 | |
| Record name | 1-Boc-3-(Aminomethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)



